molecular formula C17H14N2O2 B14990843 4-methyl-N-(3-phenyl-1,2-oxazol-5-yl)benzamide

4-methyl-N-(3-phenyl-1,2-oxazol-5-yl)benzamide

Cat. No.: B14990843
M. Wt: 278.30 g/mol
InChI Key: FNDJMNYZYGGZFD-UHFFFAOYSA-N
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Description

4-methyl-N-(3-phenyl-1,2-oxazol-5-yl)benzamide is a synthetic organic compound featuring a benzamide core substituted with a 4-methyl group and a 3-phenyl-1,2-oxazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-N-(3-phenyl-1,2-oxazol-5-yl)benzamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for scale. This includes using continuous flow reactors for the cyclodehydration step and employing automated systems for the coupling reactions to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the methyl group on the benzamide ring, forming a carboxylic acid derivative.

  • Reduction: : Reduction of the oxazole ring can lead to the formation of dihydro-oxazole derivatives.

  • Substitution: : Electrophilic substitution reactions can occur on the phenyl ring of the oxazole moiety, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products

    Oxidation: 4-carboxy-N-(3-phenyl-1,2-oxazol-5-yl)benzamide.

    Reduction: 4-methyl-N-(3-phenyl-2,3-dihydro-1,2-oxazol-5-yl)benzamide.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

4-methyl-N-(3-phenyl-1,2-oxazol-5-yl)benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-methyl-N-(3-phenyl-1,2-oxazol-5-yl)benzamide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-methyl-N-(3-phenyl-1,2-oxazol-5-yl)benzamide is unique due to its specific substitution pattern, which may confer distinct biological activities compared to its analogs. Its methyl group can influence its lipophilicity and metabolic stability, potentially enhancing its efficacy and bioavailability.

Properties

Molecular Formula

C17H14N2O2

Molecular Weight

278.30 g/mol

IUPAC Name

4-methyl-N-(3-phenyl-1,2-oxazol-5-yl)benzamide

InChI

InChI=1S/C17H14N2O2/c1-12-7-9-14(10-8-12)17(20)18-16-11-15(19-21-16)13-5-3-2-4-6-13/h2-11H,1H3,(H,18,20)

InChI Key

FNDJMNYZYGGZFD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=CC(=NO2)C3=CC=CC=C3

Origin of Product

United States

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